molecular formula C17H19BrO3 B3936004 1-bromo-2-[3-(2-ethoxyphenoxy)propoxy]benzene

1-bromo-2-[3-(2-ethoxyphenoxy)propoxy]benzene

Cat. No.: B3936004
M. Wt: 351.2 g/mol
InChI Key: KUWLLDRAEBXZMX-UHFFFAOYSA-N
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Description

1-Bromo-2-[3-(2-ethoxyphenoxy)propoxy]benzene is an organic compound with the molecular formula C17H19BrO3 It is a brominated aromatic ether, characterized by the presence of a bromine atom attached to a benzene ring, which is further connected to a propoxy chain substituted with an ethoxyphenoxy group

Synthetic Routes and Reaction Conditions:

    Etherification Reaction: The synthesis of this compound typically involves an etherification reaction.

    Suzuki–Miyaura Coupling: Another method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction.

Industrial Production Methods: Industrial production of this compound may involve large-scale etherification or coupling reactions, optimized for high yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.

Types of Reactions:

    Substitution Reactions: The bromine atom in this compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can also participate in oxidation and reduction reactions, particularly involving the ethoxyphenoxy group.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions typically occur under mild conditions with the use of polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the ethoxyphenoxy group.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed to reduce the compound.

Major Products:

    Substitution Products: Depending on the nucleophile, products can include azides, thiocyanates, or substituted amines.

    Oxidation Products: Oxidation can yield phenolic derivatives or quinones.

    Reduction Products: Reduction typically results in the formation of alcohols or alkanes.

Scientific Research Applications

1-Bromo-2-[3-(2-ethoxyphenoxy)propoxy]benzene has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: The compound can be used in the development of novel polymers and materials with specific properties.

    Medicinal Chemistry: It may be explored for its potential biological activity and as a building block for drug development.

    Chemical Biology: The compound can be used in the study of biochemical pathways and molecular interactions.

Mechanism of Action

The mechanism of action of 1-bromo-2-[3-(2-ethoxyphenoxy)propoxy]benzene depends on its specific application. In organic synthesis, it acts as a reactant or intermediate, participating in various chemical reactions. In biological systems, its mechanism would involve interactions with molecular targets such as enzymes or receptors, leading to specific biochemical effects. The exact pathways and targets would depend on the context of its use.

Comparison with Similar Compounds

Uniqueness: 1-Bromo-2-[3-(2-ethoxyphenoxy)propoxy]benzene is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its combination of bromine, ethoxy, and phenoxy groups makes it versatile for various synthetic applications.

Properties

IUPAC Name

1-bromo-2-[3-(2-ethoxyphenoxy)propoxy]benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19BrO3/c1-2-19-16-10-5-6-11-17(16)21-13-7-12-20-15-9-4-3-8-14(15)18/h3-6,8-11H,2,7,12-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUWLLDRAEBXZMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1OCCCOC2=CC=CC=C2Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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